N-(4-{5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-(4-{5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a complex organic compound with a fascinating structure. Let’s break it down:
Core Structure: The compound consists of an acetamide group (CH₃CONH-) linked to two aromatic rings.
Functional Groups:
Preparation Methods
The synthetic routes for this compound involve several steps. While I don’t have specific data on its industrial production, here’s a general outline:
- Formation of the 1,2,4-oxadiazole ring:
- Start with appropriate precursors (e.g., hydrazine derivatives and carboxylic acids).
- Cyclization under suitable conditions leads to the formation of the 1,2,4-oxadiazole ring.
- Introduction of the 4-nitro-1H-pyrazole group:
- React the 1,2,4-oxadiazole compound with a suitable pyrazole derivative.
- Nitrate the resulting intermediate to introduce the nitro group.
- Iodination and Acetylation:
- Introduce the 4-iodo-1H-pyrazole-methyl group via iodination.
- Finally, acetylate the amine group to form the acetamide.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions due to its functional groups.
Common Reagents and Conditions:
Scientific Research Applications
Medicinal Chemistry:
Biological Studies:
Mechanism of Action
- The compound likely exerts its effects by interacting with specific molecular targets (e.g., enzymes, receptors, or proteins).
- Further studies are needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, researchers would compare this compound’s structure, reactivity, and biological activities with related molecules.
Remember that this compound’s uniqueness lies in its intricate combination of functional groups, making it a promising candidate for further exploration in various scientific fields .
Properties
CAS No. |
956786-62-2 |
---|---|
Molecular Formula |
C17H13IN8O4 |
Molecular Weight |
520.2 g/mol |
IUPAC Name |
N-[4-[5-[(4-iodopyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]-2-(4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C17H13IN8O4/c18-12-5-19-24(7-12)10-16-22-17(23-30-16)11-1-3-13(4-2-11)21-15(27)9-25-8-14(6-20-25)26(28)29/h1-8H,9-10H2,(H,21,27) |
InChI Key |
KNUBNAQJHJWJAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CN3C=C(C=N3)I)NC(=O)CN4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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